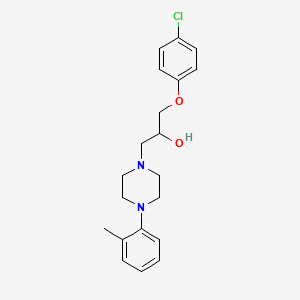
alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol typically involves multiple steps, including the formation of the piperazine ring and the introduction of the chlorophenyl and tolyl groups. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chlorophenyl Group: This step may involve the reaction of piperazine with p-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Tolyl Group: This can be done through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), p-chlorobenzyl chloride
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced aromatic rings
Substitution: Substituted benzylic derivatives
Scientific Research Applications
Alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Beta-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
- Gamma-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
- Delta-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
Uniqueness
Alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
66307-61-7 |
|---|---|
Molecular Formula |
C20H25ClN2O2 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H25ClN2O2/c1-16-4-2-3-5-20(16)23-12-10-22(11-13-23)14-18(24)15-25-19-8-6-17(21)7-9-19/h2-9,18,24H,10-15H2,1H3 |
InChI Key |
DWCYMFYXKFCWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


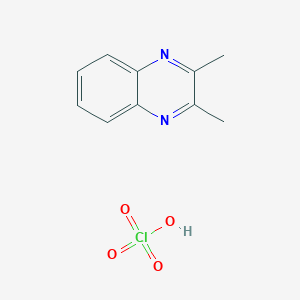

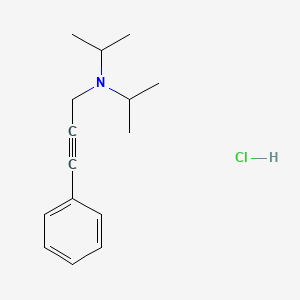
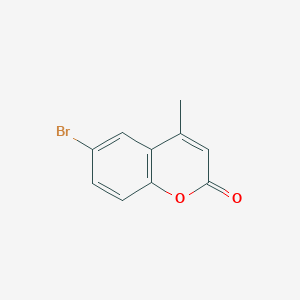

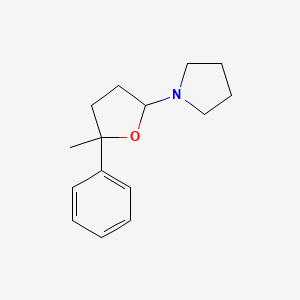
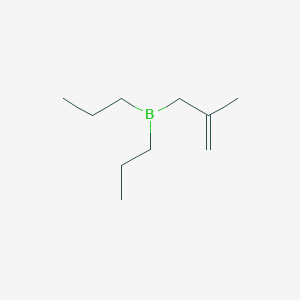
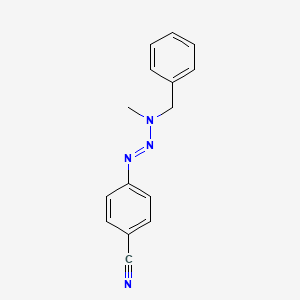

![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)

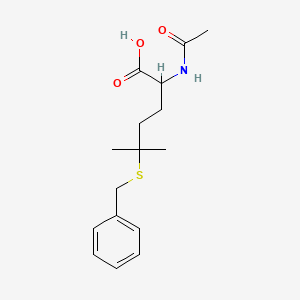
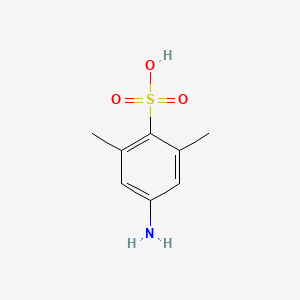
![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
